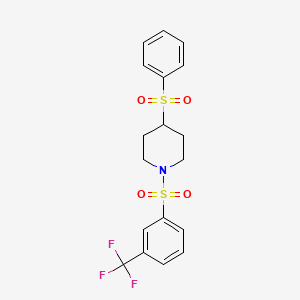![molecular formula C14H7Cl3F3NO B2704606 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,4-dichlorophenyl)ethan-1-one CAS No. 1280538-11-5](/img/structure/B2704606.png)
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,4-dichlorophenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,4-dichlorophenyl)ethan-1-one” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The pyridine ring in this compound is substituted with a trifluoromethyl group and a chloro group . This compound also contains a dichlorophenyl group and an ethanone group .
Synthesis Analysis
The synthesis of such compounds often involves the use of trifluoromethylpyridine (TFMP) intermediates . TFMP derivatives are synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in its structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the trifluoromethyl group and the pyridine ring. These groups can participate in a variety of chemical reactions, contributing to the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the trifluoromethyl group and the pyridine ring can affect the compound’s polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Remediation
Environmental Occurrence and Remediation of Emerging Organohalides Emerging organohalides, including various chlorinated and fluorinated compounds, have been developed as replacements for older, more hazardous organohalides. These compounds, due to their persistence and lipophilic properties, can bioaccumulate and pose significant environmental risks. Research has focused on understanding their distribution, environmental fate, and remediation techniques, including microbial reductive dehalogenation as a promising method for their removal (He et al., 2021).
Bioremediation of DDT-Contaminated Soils The extensive use of DDT, a chlorinated pesticide, has led to persistent environmental contamination. Studies have highlighted the potential of biodegradation as a cost-effective method to reduce soil concentrations of DDT and its derivatives. Factors influencing biodegradation include microbial community composition, bioavailability, and environmental conditions (Foght et al., 2001).
Toxicological Effects
Toxicity of Chlorinated Solvents Chlorinated solvents have been associated with adverse health effects, including toxicity to the nervous system, reproductive issues, and potential carcinogenicity. Despite their hazards, they remain in use, highlighting the need for ongoing research into exposure limits and mitigation strategies (Ruder, 2006).
Health Effects of Organochlorine Compounds Organochlorine compounds like DDT have been studied for their endocrine-disrupting effects in humans and wildlife. Despite the ban on DDT, its persistence in the environment continues to pose health risks, necessitating research into its effects on reproductive and immune systems (Burgos-Aceves et al., 2021).
Chemical Properties and Applications
Development of Antithrombotic Drugs Research into the synthesis of antithrombotic drugs, such as (S)-clopidogrel, involves the use of chlorophenyl compounds. These studies focus on developing efficient synthetic methodologies, highlighting the role of chlorinated compounds in pharmaceutical applications (Saeed et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,4-dichlorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3F3NO/c15-9-2-1-7(3-10(9)16)13(22)5-12-11(17)4-8(6-21-12)14(18,19)20/h1-4,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGDHDMYMZWFND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
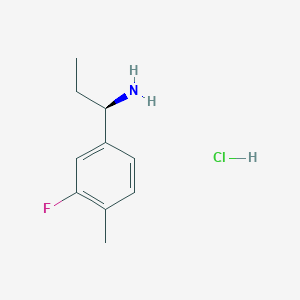
![2-[2-(4-chlorophenyl)diazenyl]-2-[2-(4-chlorophenyl)hydrazono]-N-phenylacetamide](/img/structure/B2704525.png)
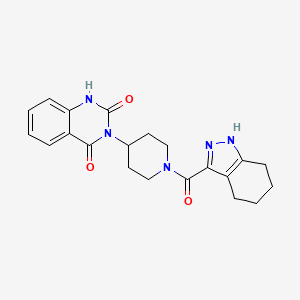
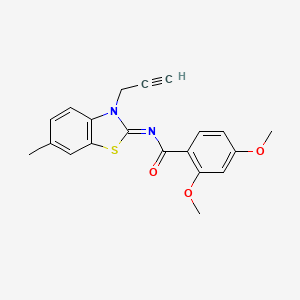
![[1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol](/img/structure/B2704529.png)
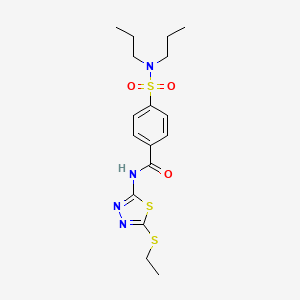
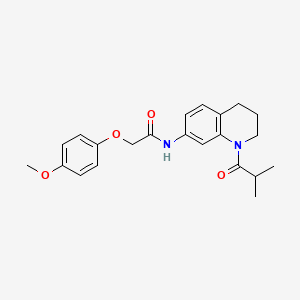
![5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-ol](/img/structure/B2704532.png)

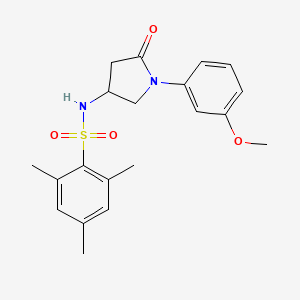
![3-(1,3-benzodioxol-5-yl)-5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2704541.png)
![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide](/img/structure/B2704542.png)
